Potassium;iron(2+);iron(3+);hexacyanide

Vue d'ensemble

Description

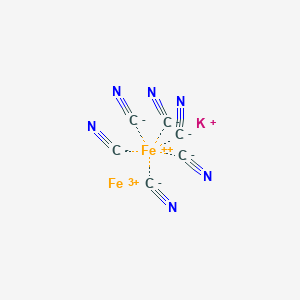

Potassium;iron(2+);iron(3+);hexacyanide, also known as Prussian Blue, is a deep blue pigment that has been widely used since its discovery. It is an inorganic compound with the chemical formula ( \text{Fe}_4[\text{Fe(CN)}_6]_3 ). Prussian Blue is known for its intense blue color, which is a result of the complex iron-cyanide structure. It was first synthesized in the early 18th century and has since found applications in various fields, including art, medicine, and industry .

Méthodes De Préparation

The preparation of Potassium;iron(2+);iron(3+);hexacyanide involves several synthetic routes. One common method is the reaction between potassium ferrocyanide and ferric chloride. The reaction proceeds as follows: [ 3 \text{K}_4[\text{Fe(CN)}_6] + 4 \text{FeCl}_3 \rightarrow \text{Fe}_4[\text{Fe(CN)}_6]_3 + 12 \text{KCl} ]

In industrial production, the process typically involves the following steps:

Crushing: this compound powder is crushed to a fine mesh size using a rolling mill.

Mixing: The crushed powder is mixed with dispersing agents and other additives.

Stirring: The mixture is stirred in a tank with water and other solvents.

High-speed Dispersion: The emulsion is subjected to high-speed dispersion to achieve a uniform consistency.

Analyse Des Réactions Chimiques

Potassium;iron(2+);iron(3+);hexacyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different iron-cyanide complexes.

Reduction: It can be reduced to form lower oxidation state iron complexes.

Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.

Common reagents used in these reactions include sulfuric acid, potassium chlorate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Analytical Chemistry

Spectrophotometric Determination

Potassium ferricyanide is widely used in analytical chemistry for its oxidizing properties. It participates in redox reactions that allow for the spectrophotometric determination of various substances. For instance, it has been utilized in the oxidation of 2,10-disubstituted phenothiazines, leading to the formation of colored products that can be quantitatively analyzed through absorbance measurements.

| Phenothiazine | Oxidation Potential (mV) |

|---|---|

| Chlorpromazine | 860 |

| Promethazine | 925 |

| Prochlorperazine | 799 |

These reactions facilitate the determination of iron(III) ions and phenothiazines in complexometric titrations, showcasing the compound's utility in quantitative analysis .

Materials Science

Energy Storage Applications

Recent studies have explored the use of potassium-rich iron hexacyanoferrate as a cathode material in flexible and wearable energy storage devices. A notable study demonstrated that tubular potassium-ion batteries constructed with this compound exhibited excellent flexibility and high capacity, indicating its potential for use in next-generation energy storage systems .

Biomedicine

Toxicological Studies

Potassium ferricyanide has been evaluated for its toxicity and potential therapeutic applications. A case study reported minimal toxicity following ingestion, highlighting its low systemic absorption and limited cyanide release. This suggests that while it can form toxic cyanide complexes, the actual risk is considerably low when considering its pharmacokinetics .

In clinical settings, potassium ferricyanide has been studied for its role in treating heavy metal poisoning. Its ability to form stable complexes with certain metals makes it a candidate for detoxification strategies .

Case Studies

-

Clinical Toxicology Case Study

A documented case involved a patient who ingested potassium ferricyanide. Despite initial concerns regarding cyanide poisoning, subsequent evaluations revealed low cyanide levels in the bloodstream, suggesting that the compound's toxicity was minimal and did not necessitate aggressive treatment. This case illustrates the importance of understanding the pharmacodynamics of potassium ferricyanide in clinical toxicology . -

Material Science Development

Research into potassium-rich iron hexacyanoferrate's structural properties has led to advancements in battery technology. The study revealed insights into lattice water behavior within the compound, contributing to improved performance metrics for energy storage devices .

Mécanisme D'action

The mechanism of action of Potassium;iron(2+);iron(3+);hexacyanide, particularly in its medical applications, involves its ability to bind to heavy metals in the gastrointestinal tract. This binding prevents the metals from being absorbed into the bloodstream and facilitates their excretion from the body. The molecular targets include cesium and thallium isotopes, which are chelated by the iron-cyanide complex .

Comparaison Avec Des Composés Similaires

Potassium;iron(2+);iron(3+);hexacyanide can be compared with other blue pigments such as:

Phthalocyanine Blue: A synthetic organic pigment known for its bright blue color and excellent lightfastness.

Ultramarine Blue: A synthetic pigment that mimics the natural lapis lazuli and is known for its vibrant blue hue.

Cobalt Blue: An inorganic pigment made from cobalt salts, known for its stability and rich blue color.

This compound is unique due to its historical significance, intense color, and versatility in various applications .

Activité Biologique

Potassium hexacyanoferrate, commonly referred to as potassium ferricyanide (K₃[Fe(CN)₆]), is a coordination compound comprising potassium, iron in both +2 and +3 oxidation states, and cyanide ligands. This compound has garnered attention in various fields, including biochemistry, toxicology, and analytical chemistry due to its unique properties and biological activities.

Chemical Structure and Properties

Potassium ferricyanide is characterized by its bright red color and the presence of the octahedral [Fe(CN)₆]³⁻ ion. The compound is soluble in water, with solubility increasing with temperature. It exhibits interesting redox properties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | K₃[Fe(CN)₆] |

| Solubility in Water | 265 g/L at 20°C |

| Density | 1.935 g/cm³ |

| Color | Bright red |

1. Interaction with Cytochromes

Research has shown that potassium ferricyanide interacts with cytochromes in a manner analogous to physiological oxidants and reductants. The mechanism involves the formation of complexes that precede electron transfer. A study highlighted a minimum three-step mechanism for electron transfer involving cytochromes, which underscores the compound's role as an electron acceptor in biological systems .

3. Use in Histology

In histological applications, potassium ferricyanide serves as a reagent to detect ferrous iron in tissues. It reacts with ferrous ions to produce a blue precipitate (Prussian blue), allowing for visual identification of iron deposits within biological samples .

Case Study: Clinical Toxicology

A notable case involved a 38-year-old woman who ingested potassium ferricyanide along with alcohol. Initial concerns about cyanide poisoning were alleviated when blood tests showed low levels of cyanide, indicating that the compound's toxicity was not significant in this instance. This case supports the notion that potassium ferricyanide poses minimal risk when ingested in small amounts .

Research Findings

Recent studies have explored the photochemical properties of iron hexacyanides, revealing that they can undergo photooxidation processes that may affect their reactivity and biological interactions. These findings contribute to understanding how light exposure can alter the behavior of these compounds in biological systems .

Propriétés

IUPAC Name |

potassium;iron(2+);iron(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQICAMJIICDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Fe2KN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15418-51-6 | |

| Record name | Ferrate(3-), hexakis(cyano-κC)-, iron(2+) potassium (1:1:1), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15418-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

306.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25869-98-1 | |

| Record name | Iron(3+) potassium hexacyanoferrate(4-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.